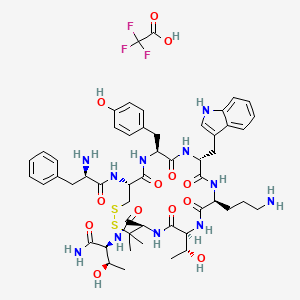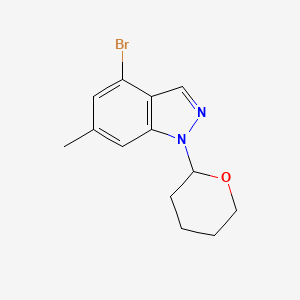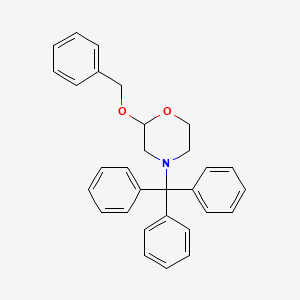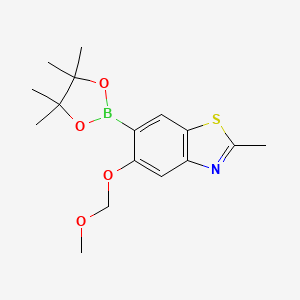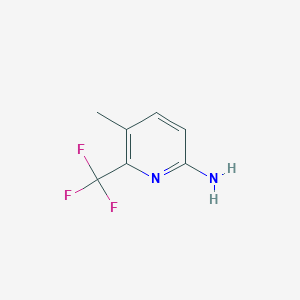
5-Methyl-6-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-6-(trifluoromethyl)pyridin-2-amine: is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 6-position, along with an amine group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridine derivatives.
Substitution Reactions:
Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and selectivity of the reactions.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include iron, tin, and hydrogen gas.
Substitution Reagents: Common substitution reagents include halides, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amine derivatives, hydroxylamines, and other reduced forms.
Substitution Products: Halogenated derivatives, alkylated derivatives, and other substituted forms.
Chemistry:
Synthetic Intermediate: The compound can serve as a synthetic intermediate in the preparation of more complex molecules.
Catalyst: It can be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Research Tool: It can be used as a research tool to study biological processes and pathways.
Medicine:
Drug Development: The compound may be used in the development of new drugs, particularly those targeting specific diseases or conditions.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in material science for the development of new materials with specific properties.
Agriculture: It may have applications in agriculture as a pesticide or herbicide.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, altering their activity and leading to biological effects.
Pathways Involved:
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Metabolic Pathways: It may influence metabolic pathways, affecting the synthesis or breakdown of various molecules.
Comparison with Similar Compounds
6-Methyl-5-(trifluoromethyl)pyridin-2-amine
5-Methyl-6-(trifluoromethyl)pyridin-3-amine
2-Methyl-3-(trifluoromethyl)pyridin-4-amine
Uniqueness:
Position of Substituents: The unique positioning of the methyl and trifluoromethyl groups on the pyridine ring distinguishes this compound from similar compounds.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to similar compounds.
5-Methyl-6-(trifluoromethyl)pyridin-2-amine , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(11)12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIKLGRIRWGUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
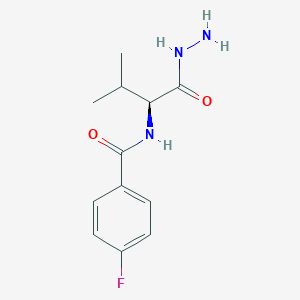
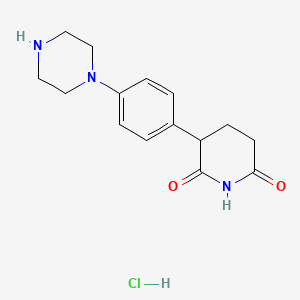
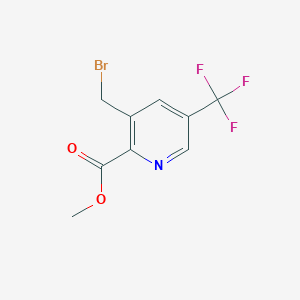

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
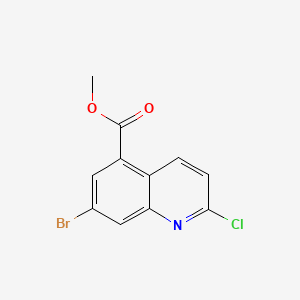
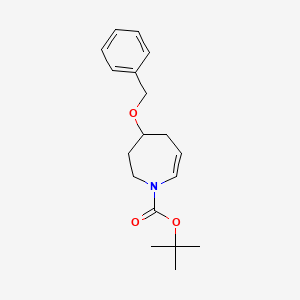
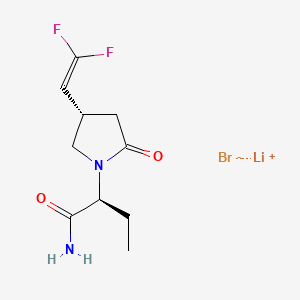
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
